5-Bromoisoquinolin-8-ol
CAS No.: 1892644-18-6
Cat. No.: VC11670440
Molecular Formula: C9H6BrNO
Molecular Weight: 224.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1892644-18-6 |
|---|---|
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| IUPAC Name | 5-bromoisoquinolin-8-ol |
| Standard InChI | InChI=1S/C9H6BrNO/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H |
| Standard InChI Key | ASEOSMQJCKDQAA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C=CN=CC2=C1O)Br |
| Canonical SMILES | C1=CC(=C2C=CN=CC2=C1O)Br |
Introduction
Chemical Identity and Physicochemical Properties
5-Bromoisoquinolin-8-ol belongs to the class of halogenated isoquinolines, which are heterocyclic aromatic compounds containing a nitrogen atom. Its structural features include a fused benzene and pyridine ring system, substituted with bromine and hydroxyl groups at specific positions. The compound’s physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 5-Bromoisoquinolin-8-ol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.054 g/mol |
| Density | |
| Boiling Point | |
| Melting Point | |
| Flash Point |
The density and boiling point reflect its stability under standard conditions, while the melting point indicates its suitability for purification via recrystallization . The hydroxyl group at position 8 enhances its solubility in polar solvents, whereas the bromine atom contributes to its electrophilic reactivity in substitution reactions .
Synthesis Methods and Optimization
Bromination of Isoquinoline Derivatives
The synthesis of 5-Bromoisoquinolin-8-ol typically involves the direct bromination of isoquinoline or its derivatives. A patented method utilizes N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid () at low temperatures ( to ) . This regioselective reaction favors bromination at the 5th position due to the electron-directing effects of the hydroxyl group. The reaction is conducted at a scale of , ensuring high yield and minimal byproducts.
Table 2: Key Reaction Conditions for Bromination
| Parameter | Value |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | Concentrated |
| Temperature Range | to |
| Reaction Scale |
Post-bromination, the crude product is purified via recrystallization, achieving a purity of >97% . The method’s scalability and "one-pot" feasibility make it industrially viable.
Nitration and Derivative Synthesis
The same reaction vessel can be used for subsequent nitration by introducing potassium nitrate (), yielding 5-bromo-8-nitroisoquinoline. This dual-functionalization strategy underscores the compound’s versatility as a precursor for complex derivatives .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides under palladium-catalyzed conditions. For example, coupling reactions with arylboronic acids via Suzuki-Miyaura cross-coupling produce biaryl derivatives, which are pivotal in drug discovery .
Oxidation and Reduction
The hydroxyl group at position 8 can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (). Conversely, reduction with sodium borohydride () yields the corresponding alcohol, expanding its utility in synthetic pathways .
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
5-Bromoisoquinolin-8-ol is a key intermediate in the synthesis of anticancer and antimicrobial agents. Its bromine and hydroxyl groups serve as handles for introducing pharmacophores, enabling the development of targeted therapies . For instance, derivatives of this compound have shown inhibitory activity against tyrosine kinases, a class of enzymes implicated in cancer progression.
Role in Material Science
The compound’s fluorescent properties make it suitable for designing sensors and dyes. Its ability to chelate metal ions enhances its application in optical materials and bioimaging probes .
Recent Research Advancements
Selectivity in Bromination
Recent studies emphasize the critical role of reaction temperature in achieving high 5-bromo selectivity. Temperatures above lead to increased 8-bromo byproducts, reducing yield . Advanced cooling techniques and flow reactors have been employed to maintain optimal conditions, improving scalability.
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